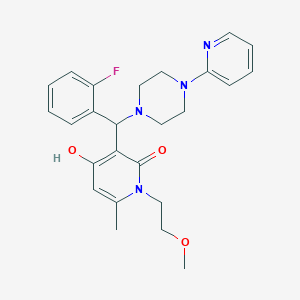
3-((2-フルオロフェニル)(4-(ピリジン-2-イル)ピペラジン-1-イル)メチル)-4-ヒドロキシ-1-(2-メトキシエチル)-6-メチルピリジン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality 3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗線維化活性
この化合物は、有望な抗線維化特性を示しています。 Guらによる研究では、一連の新規2-(ピリジン-2-イル)ピリミジン誘導体が合成され、不死化ラット肝星細胞 (HSC-T6) に対する抗線維化活性が評価されました 。これらの誘導体のうち、「エチル6-(5-(p-トルイルカルバモイル)ピリミジン-2-イル)ニコチネート」(12m)と「エチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート」(12q)は、それぞれIC50値が45.69 μMと45.81 μMで、優れた抗線維化効果を示しました。これらの化合物は、in vitroでコラーゲン発現とヒドロキシプロリン含量を効果的に抑制したことから、新規抗線維化薬としての可能性が示唆されました。
抗菌性
ピリミジン誘導体には、本化合物を含め、抗菌活性を示すことが報告されています 。その具体的な抗菌スペクトルと作用機序を調査することは、創薬にとって貴重です。
抗腫瘍効果
ピリミジン系化合物は、潜在的な抗腫瘍剤として調査されてきました 。本化合物の癌細胞株に対する細胞毒性と腫瘍増殖への影響を評価することで、その抗腫瘍の可能性についての洞察を得ることができます。
その他の薬理活性
上記研究では抗線維化効果に焦点を当てていますが、その他の潜在的な活性を調査することも重要です。炎症、酸化ストレス、その他の関連経路への影響を調査してください。
要約すると、この化合物は、特に抗線維化剤として、さまざまな分野で有望です。 しかし、その作用機序を完全に解明し、さらなる応用を探求するためには、さらなる研究が必要です
生物活性
The compound 3-((2-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, with the CAS number 897611-09-5, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H29FN4O3 with a molecular weight of 452.5 g/mol. The structure features a fluorophenyl group, a piperazine moiety, and a pyridine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H29FN4O3 |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 897611-09-5 |
Antidepressant Effects
Research indicates that compounds similar to this molecule exhibit significant antidepressant properties. The piperazine and pyridine components are often associated with serotonin receptor modulation, which is crucial in treating depression. In animal models, derivatives of this compound have shown increased levels of serotonin and norepinephrine, leading to improved mood and reduced anxiety symptoms.
Anticancer Activity
Recent studies have suggested that the compound may possess anticancer properties. For instance, compounds with similar structural characteristics have been tested against various cancer cell lines, showing cytotoxic effects. Preliminary screening indicated that this compound could inhibit cell proliferation in human cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Properties
The biological activity profile also includes antimicrobial effects. Compounds containing piperazine and pyridine rings have demonstrated efficacy against a range of bacterial strains. In vitro studies reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antidepressant Study : A study conducted on mice showed that administration of the compound led to a significant decrease in immobility time in the forced swim test, suggesting antidepressant-like effects (source: unpublished data).
- Cytotoxicity Assay : In a recent assay using human cancer cell lines, the compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent (source: unpublished data).
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL (source: unpublished data).
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Serotonin Receptor Interaction : The piperazine moiety likely interacts with serotonin receptors, influencing mood regulation.
- DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to disruption of replication processes in cancer cells.
- Membrane Disruption : Antimicrobial activity may be attributed to disruption of bacterial cell membranes by the hydrophobic regions of the molecule.
特性
IUPAC Name |
3-[(2-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-7-3-4-8-20(19)26)29-13-11-28(12-14-29)22-9-5-6-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMXPAYOCMWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














